1-(Furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione
Description
1-(Furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione is a heterocyclic compound that features a furan ring attached to a diazinane trione structure
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-7-4-8(13)11(9(14)10-7)5-6-2-1-3-15-6/h1-3H,4-5H2,(H,10,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSAVOLNDMMVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367482 | |
| Record name | 1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361992-29-2 | |
| Record name | 1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Alkylation of 1,3-Diazinane-2,4,6-trione with Furan-2-ylmethyl Halides
The most common and direct approach involves the nucleophilic substitution reaction of 1,3-diazinane-2,4,6-trione (barbituric acid) with a furan-2-ylmethyl halide (e.g., bromide or chloride).
Procedure : Barbituric acid is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base (e.g., sodium bicarbonate or potassium carbonate) is added to deprotonate the nitrogen, generating the nucleophilic site. Then, furan-2-ylmethyl bromide or chloride is added dropwise under stirring at controlled temperature (often room temperature to 60°C). The reaction proceeds via an SN2 mechanism, yielding the N-substituted product.
Work-up : After completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent such as dichloromethane. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. Purification is typically done by recrystallization or column chromatography.
Yields and Purity : Reported yields range from moderate to high (60–85%), depending on reaction conditions and purity of reagents.
Condensation of Furfural with Barbituric Acid Derivatives
An alternative method involves the condensation of furfural (furan-2-carbaldehyde) with barbituric acid or its derivatives under acidic or basic catalysis to form furan-substituted barbituric acid derivatives.
Mechanism : This method typically forms a furan-2-ylmethylene derivative (a C=C bond between the furan ring and the barbituric acid), but subsequent reduction or hydrogenation can convert the methylene group to a methyl group, yielding the desired 1-(furan-2-ylmethyl) substitution.
Experimental conditions : The condensation is carried out in aqueous or alcoholic solvents at elevated temperatures (50–80°C) for several hours. Catalysts such as piperidine or acetic acid may be used to facilitate the reaction.
Post-condensation modification : Reduction of the double bond can be achieved using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reducing agents like sodium borohydride.
Advantages : This route allows access to a variety of substituted derivatives by varying the aldehyde component.
Use of Meldrum’s Acid Activated Furan Intermediates
Recent research has demonstrated the use of Meldrum’s acid activated furan intermediates to synthesize furan-substituted barbituric acid derivatives.
Method : Meldrum’s acid reacts with furfural to form an activated intermediate, which then undergoes nucleophilic substitution with barbituric acid under aqueous conditions at 75°C for about 3 hours. The product is extracted and purified as described above.
Significance : This method offers a mild, aqueous-based synthesis with good yields and avoids harsh organic solvents.
Reference example : Helmy et al. (2014) reported the preparation of Meldrum’s acid activated furan and its reaction with barbituric acid derivatives to yield furan-substituted products.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| N-Alkylation with furan-2-ylmethyl halide | 1,3-diazinane-2,4,6-trione, furan-2-ylmethyl bromide, base (K2CO3) | DMF or DMSO, RT to 60°C, several hours | Direct substitution, straightforward | 60–85 | Requires halide synthesis, careful control to avoid side reactions |
| Condensation of furfural with barbituric acid + reduction | Furfural, barbituric acid, acid/base catalyst, reducing agent | 50–80°C for condensation, then hydrogenation or chemical reduction | Versatile, allows derivative synthesis | 50–75 | Multi-step, requires reduction step |
| Meldrum’s acid activated furan intermediate | Meldrum’s acid, furfural, barbituric acid | Aqueous, 75°C, 3 hours | Mild, aqueous conditions, good yields | 70–80 | Novel method, environmentally friendly |
Detailed Research Findings
Reaction Mechanisms : The N-alkylation proceeds via nucleophilic attack of the barbituric acid nitrogen on the electrophilic carbon of the furan-2-ylmethyl halide. The condensation method forms a C=C bond between the aldehyde carbon and the barbituric acid methylene group, which is then reduced to the methyl linkage.
Solvent Effects : Polar aprotic solvents like DMF and DMSO enhance nucleophilicity and solubility of reactants in N-alkylation. Aqueous media in Meldrum’s acid method reduce environmental impact.
Catalysts and Bases : Mild bases such as sodium bicarbonate or potassium carbonate are preferred to avoid decomposition of sensitive groups. Acid or base catalysts in condensation influence reaction rate and selectivity.
Purification and Characterization : Products are typically purified by recrystallization or chromatography. Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm substitution and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
1-(Furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with essential enzymatic processes. The furan ring can interact with bacterial enzymes, leading to the disruption of metabolic pathways and ultimately causing cell death .
Comparison with Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 1-(Furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione.
Furan-2,5-dicarboxylic acid: An oxidation product of the furan ring.
Dihydrofuran derivatives: Reduction products of the furan ring.
Uniqueness: this compound is unique due to its combination of a furan ring with a diazinane trione structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Biological Activity
1-(Furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione, also referred to in various studies as a derivative of diazinane, has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds that exhibit a range of pharmacological properties. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where , , , and denote the number of each type of atom present in the molecule. The specific molecular formula and properties such as melting point and solubility are critical for understanding its reactivity and biological interactions.
Antioxidant Activity
Research indicates that compounds containing furan rings often exhibit significant antioxidant properties. The antioxidant activity is crucial for mitigating oxidative stress in biological systems. Studies involving similar furan derivatives have shown promising results in scavenging free radicals and preventing cellular damage.
Enzyme Inhibition
One of the notable biological activities of this compound involves its potential as an enzyme inhibitor. In particular, its derivatives have been studied for their inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. For example, related compounds demonstrated IC50 values in the low micromolar range against tyrosinase activity .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound 8 | 0.0433 (monophenolase) | Mixed inhibition |
| Kojic Acid | 19.97 | Standard comparison |
Case Studies
- Tyrosinase Inhibition Study : A study synthesized several furan derivatives and evaluated their inhibitory effects on mushroom tyrosinase. Among them, a compound structurally similar to this compound exhibited strong inhibition with a calculated Ki value indicating its potential as an antipigmentation agent .
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of diazinane derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the diazinane structure enhanced its efficacy against resistant strains .
Molecular Docking Studies
Molecular docking studies reveal insights into the binding interactions between this compound and target enzymes like tyrosinase. These studies help elucidate the binding affinities and interaction sites crucial for designing more potent derivatives.
Q & A
What are the common synthetic routes for 1-(Furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione, and how are reaction conditions optimized?
Basic Research Focus
The synthesis typically involves multi-step condensation reactions . For analogous diazinane-trione derivatives, a core strategy includes:
- Step 1 : Reacting furan-2-ylmethylamine with a trione precursor (e.g., barbituric acid derivatives) under acidic or basic catalysis.
- Step 2 : Introducing substituents via nucleophilic substitution or alkylation.
- Optimization : Adjusting solvents (e.g., ethanol, DMF), temperature (60–100°C), and catalysts (e.g., piperidine for Knoevenagel condensations). Advanced techniques like continuous flow chemistry improve yield and scalability by ensuring precise control over reaction parameters .
Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Basic Research Focus
A combination of spectroscopic and crystallographic methods is essential:
- NMR : H and C NMR identify substituent environments (e.g., furan methylene protons at δ 4.2–4.5 ppm, carbonyl carbons at δ 160–170 ppm).
- IR : Strong C=O stretches (~1700 cm) confirm trione functionality.
- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and π-π interactions between aromatic systems. For example, analogous compounds show planar diazinane cores with furan rings tilted at ~30° angles .
How can computational chemistry approaches be integrated into the design and optimization of synthesis pathways for this compound?
Advanced Research Focus
Reaction path search algorithms (e.g., quantum chemical DFT calculations) predict feasible pathways and transition states. Key steps include:
- Pre-screening : Simulate reactant conformers and solvent effects to prioritize experimental conditions.
- Transition-state analysis : Identify energy barriers for condensation steps (e.g., furan-methyl group coupling).
- Machine learning : Train models on existing diazinane-trione reaction data to predict optimal catalysts or solvent systems. This reduces trial-and-error experimentation by ~40% .
What strategies are employed to resolve contradictions in biological activity data for diazinane-trione derivatives?
Advanced Research Focus
Contradictions often arise from assay variability or structural polymorphism. Mitigation strategies include:
- Comparative studies : Test the compound across multiple biological models (e.g., enzyme isoforms, cell lines) to isolate target-specific effects.
- Structural validation : Confirm crystallinity (via PXRD) and purity (HPLC >98%) to rule out impurities influencing activity.
- Dose-response profiling : Establish EC/IC curves under standardized conditions (e.g., pH 7.4, 37°C). For example, furan-substituted analogs show divergent IC values (5–50 µM) against kinases due to active-site steric effects .
What are the key considerations in designing experiments to assess the stability of this compound under various conditions?
Basic Research Focus
Stability studies should evaluate:
- Thermal degradation : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C for trione derivatives).
- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) and monitor via LC-MS for hydrolysis products (e.g., ring-opened amides).
- Photostability : Expose to UV-Vis light (300–800 nm) and track degradation kinetics. Furan rings are prone to photoisomerization, requiring amber glassware for storage .
How do structural modifications at the furan-2-ylmethyl position influence the compound's reactivity and interaction with biological targets?
Advanced Research Focus
Modifications alter electronic and steric profiles:
- Electron-withdrawing groups (e.g., nitro at furan C5): Increase electrophilicity, enhancing covalent binding to cysteine residues (e.g., in proteases).
- Bulkier substituents (e.g., methyl branching): Reduce membrane permeability but improve target selectivity.
- Bioisosteric replacement : Replacing furan with thiophene increases metabolic stability (t from 2h to 6h in hepatic microsomes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
